In cells, the executioner protein known as caspase-3 is stored in an inactive form called procaspase-3. In this way, cells will quickly go through Apoptosis, activating the protein already in the cell. This passive form is known as the"zymogen. Procaspase-3 is recognized to be blocked by low zinc levels. The PAC-1 enzyme activates procaspase-3 through chelation of zinc, thereby removing zinc-mediated inhibition. Procaspase-3 becomes an active enzyme and can then convert another procaspase-3 molecule into active caspase-3. Caspase-3 can activate additional procaspase-3 molecules in the cell, leading to an exponential rise in caspase-3 concentration. This process is facilitated by PAC-1 and triggers the cell to undergo rapid Apoptosis.

A possible selectivity issue can arise since procaspase-3 is found in most cells in the body. For certain types of neuroblastomas, lymphomas, melanomas, leukemias, and liver cancers, procaspase-3 can be more abundantly present. For example, lung cancer cells could contain more than 1,000 times the amount of procaspase-3 as normal cells. So, by regulating the dose, one can make sure that there is a distinction between cancerous and normal cells.

The uses of PAC-1

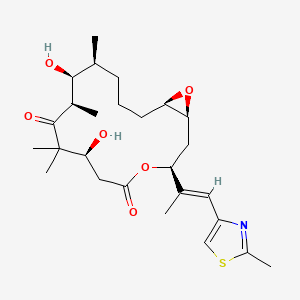

Caspase activation is a crucial strategy for cancer treatment. Caspase 3 is an essential executioner caspase and a direct trigger of Apoptosis. A hallmark for many types of cancer is a denial of the signal during an activation caspase of the executioner and the suppression of the apoptotic response. Caspase 3 activation EC50 is 0.33 millimetres, and for caspase 7, it is 4.5 millimetres. The IC50 of apoptosis-inducing is 0.92 millimoles. The elevated caspase 3 in cancerous cell lines and tissues allows PAC-1 to stimulate Apoptosis in tissues.

PAC-1-d8 is a component of cancer research to study the effects of PP1 on cancer cells. It has been demonstrated to slow the growth of tumours within breast cancer, melanomas, lymphoma and solid tumours.

PAC-1-d8 can be administered intravenously or intraperitoneally. It's been found to have minor side reactions in mice suffering from breast cancer.">

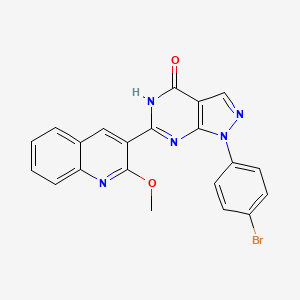

What exactly is PAC-1?

The PAC-1 (first Procaspase activating compound) is a chemical compound that induces Apoptosis in a specific way in cancerous cells. The FDA gave it orphan drug...